(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-bromobenzaldehyde with 3-amino-2H-chromene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of chromene oxides or quinones.
Reduction: Formation of 2-[(2-bromophenyl)amino]-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-bromophenyl)amino]-2H-chromene-3-carboxamide: Similar structure but with an amino group instead of an imino group.
2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and potentially improve its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-(2-bromophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKADEYJXIPPNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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